N-[[2-[4-[4-[4-(benzoylcarbamothioylamino)-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[[2-[4-[4-[4-(benzoylcarbamothioylamino)-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]carbamothioyl]benzamide is a useful research compound. Its molecular formula is C34H24N6O3S4 and its molecular weight is 692.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests that it may interact with proteins or enzymes that have affinity for thiazole and benzamide moieties .
Mode of Action
Based on its structural features, it can be hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . The presence of the benzamide and thiazole groups could potentially allow for interactions with a variety of biological targets .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it is challenging to accurately predict the biochemical pathways it may affect. Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, it is plausible that this compound could influence a variety of biochemical pathways depending on its specific targets.
Pharmacokinetics
For instance, the benzamide group could enhance the compound’s solubility, thereby potentially improving its absorption and distribution . The thiazole group, on the other hand, could potentially be metabolized by various enzymes, influencing the compound’s metabolism and excretion .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of thiazole derivatives, it is possible that this compound could have a range of effects at the molecular and cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its interaction with its targets. Additionally, the presence of other molecules could potentially compete with the compound for its targets, thereby influencing its efficacy .
Properties
IUPAC Name |
N-[[2-[4-[4-[4-(benzoylcarbamothioylamino)-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24N6O3S4/c41-29(21-7-3-1-4-8-21)39-33(44)37-27-19-46-31(35-27)23-11-15-25(16-12-23)43-26-17-13-24(14-18-26)32-36-28(20-47-32)38-34(45)40-30(42)22-9-5-2-6-10-22/h1-20H,(H2,37,39,41,44)(H2,38,40,42,45) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISLNQSEMTUDHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CSC(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC(=CS5)NC(=S)NC(=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24N6O3S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.